molecular formula C7H5ClN4O B2556443 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone CAS No. 633328-97-9

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone

Cat. No.: B2556443
CAS No.: 633328-97-9
M. Wt: 196.59
InChI Key: UOLFCRWSCMPVIA-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is a chemical compound with the molecular formula C7H5ClN4O. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities. The structure of this compound includes a pyrazolo[4,3-D]pyrimidine core with a chlorine atom at the 5-position and an ethanone group at the 1-position.

Preparation Methods

The synthesis of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic processes and continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone undergoes various chemical reactions, including:

Biological Activity

1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone, with the chemical formula C7H5ClN4O and CAS number 633328-97-9, is a compound belonging to the pyrazolopyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2).

The primary biological activity of this compound is attributed to its role as an inhibitor of CDK2, a key regulator in the cell cycle. The inhibition of CDK2 leads to:

  • Cell Cycle Arrest : Cells are arrested at the G0-G1 phase, preventing further progression through the cycle.
  • Cytotoxicity : Significant cytotoxic effects have been observed in various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

The compound exhibits notable biochemical interactions:

  • Enzyme Inhibition : It has shown strong inhibitory effects on CDK2 activity, which is crucial for cell proliferation.
  • Gene Expression Modulation : Binding interactions with biomolecules lead to changes in gene expression profiles associated with cell growth and survival .

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for this compound. The Boiled Egg model indicates that it possesses good absorption and permeability characteristics, which are essential for its potential therapeutic applications .

Research Findings

Recent studies have highlighted the biological activity of this compound in various experimental settings:

Cytotoxicity Studies

A series of experiments evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF-758.44
HCT-11699.87
HepG2129.41

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.

Mechanistic Insights

Studies have demonstrated that the compound's interaction with CDK2 leads to alterations in downstream signaling pathways involved in cell survival and apoptosis. The inhibition of CDK2 has been linked to increased apoptosis in treated cells, suggesting a potential mechanism for its anticancer activity .

Case Studies

Several case studies have explored the therapeutic potential of pyrazolopyrimidine derivatives, including this compound:

  • Anticancer Efficacy : In a recent study, this compound was tested alongside other pyrazolopyrimidine derivatives for their ability to induce apoptosis in cancer cells. Results indicated that it was one of the most effective compounds in promoting cell death through caspase activation pathways .
  • Comparative Analysis : Compared to other known CDK inhibitors, such as flavopiridol and roscovitine, this compound exhibited comparable or superior cytotoxic effects against specific cancer lines while showing a favorable safety profile in normal human dermal fibroblasts .

Properties

IUPAC Name

1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLFCRWSCMPVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(N=C2C=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N-(2-chloro-4-methylpyrimidin-5-yl)acetamide (9 g, 46.06 mmol, 1.00 equiv, 95%), potassium acetate (3.3 g, 32.95 mmol, 0.72 equiv, 98%), acetic anhydride (17.27 g, 165.78 mmol, 3.60 equiv) and isoamyl nitrite (13.6 g, 116.24 mmol, 2.52 equiv, 98%) in chloroform (180 mL) was reflux overnight. The resulting mixture was washed with water, dried over anhydrous sodium sulfate and concentrated under vacuum to give 7 g (73%) of 1-[5-chloro-1H-pyrazolo[4,3-d]pyrimidin-1-yl]ethan-1-one as a white solid.
Quantity
9 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
17.27 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

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